molecular formula C15H32Sn B1140743 Tri-N-butyl(1-propenyl)tin CAS No. 105494-65-3

Tri-N-butyl(1-propenyl)tin

Cat. No. B1140743
M. Wt: 331.12
InChI Key:
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Description

Synthesis Analysis

Tri-n-butyl(1-propenyl)tin is synthesized through organometallic reactions involving tin and organic halides or through the use of Grignard reagents. The synthesis process often requires careful control of reaction conditions to ensure the desired organotin product is obtained with high purity and yield. For instance, the synthesis of related organotin compounds has been reported through reactions involving tin precursors and organic ligands under specific conditions, showcasing the general approach to synthesizing such compounds (Zhu et al., 2012).

Molecular Structure Analysis

The molecular structure of Tri-n-butyl(1-propenyl)tin, similar to other organotin compounds, is characterized by the coordination of tin with carbon atoms from the organic groups. These structures can be elucidated using techniques like X-ray crystallography, which reveals the geometric configuration, bond lengths, and angles around the tin atom. For example, studies on related organotin compounds have shown distorted tetrahedral or trigonal bipyramidal geometries around the tin center (Gielen et al., 1994).

Chemical Reactions and Properties

Tri-n-butyl(1-propenyl)tin participates in various chemical reactions, including coupling reactions, transmetalation, and as catalysts or catalyst precursors in organic synthesis. These reactions exploit the reactivity of the tin-carbon bonds and the ability of tin to undergo oxidation-reduction processes. Organotin compounds have been demonstrated to be effective in coupling reactions and as reagents for the preparation of cyclopropane derivatives and other organic molecules (TeratakeShuji, 1974).

Scientific Research Applications

Tri-N-butyl(1-propenyl)tin is an organometallic compound . Organometallic compounds are often used as reagents, catalysts, and precursor materials in various scientific fields . Here are some potential applications:

  • Thin Film Deposition

    • Organometallic compounds like Tri-N-butyl(1-propenyl)tin can be used in the deposition of thin films . These films can be used in various applications, including the production of semiconductors and solar cells.
  • Industrial Chemistry

    • Organometallic compounds can also be used in industrial chemistry for various processes . For example, they can be used as catalysts to speed up chemical reactions.
  • Pharmaceuticals

    • Organometallic compounds can be used in the synthesis of pharmaceuticals . They can act as catalysts or reagents in the chemical reactions used to produce drugs.
  • LED Manufacturing

    • Organometallic compounds can be used in the manufacturing of LEDs . They can be used in the deposition of materials onto the LED substrate.
  • Material Science

    • Organometallic compounds like Tri-N-butyl(1-propenyl)tin can be used in material science for the synthesis of new materials .
  • Catalysis

    • Organometallic compounds can be used as catalysts in various chemical reactions .
  • Organic Synthesis

    • Organometallic compounds like Tri-N-butyl(1-propenyl)tin can be used in organic synthesis . They can act as reagents or catalysts in various chemical reactions.
  • Nanotechnology

    • Organometallic compounds can be used in nanotechnology for the synthesis of nanoparticles .

Safety And Hazards

Tri-N-butyl(1-propenyl)tin is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 11. It has hazard statements H301, H312, H315, H319, H360FD, H372, and H4101.


properties

IUPAC Name

tributyl-[(E)-prop-1-enyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXYMVBFBYAWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296844
Record name Tributyl(1E)-1-propen-1-ylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-N-butyl(1-propenyl)tin

CAS RN

66680-85-1, 105494-65-3, 66680-84-0
Record name Tributyl(1E)-1-propen-1-ylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66680-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyl(1E)-1-propen-1-ylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-n-butyl(1-propenyl)tin, cis + trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Stannane, tributyl-(1Z)-1-propen-1-yl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
Z Zhang, Y Qin - ACS Macro Letters, 2015 - ACS Publications
We report the synthesis and characterization of poly(3-decylselenylene vinylene) (P3DSV) homopolymers and poly(3-decylselenylene vinylene)-co-poly(3-decylthienylene vinylene) (…
Number of citations: 20 pubs.acs.org
Z Zhang, Y Qin - Polymer Chemistry, 2019 - pubs.rsc.org
Poly(selenylene vinylene) (PSV) is a close analog to the extensively studied poly(thienylene vinylene) (PTV) polymers, and possesses unique properties originating from the larger, …
Number of citations: 7 pubs.rsc.org
Z Zhang, Y Qin - Macromolecules, 2016 - ACS Publications
Poly(thienylene vinylene)s (PTVs) are a unique class of low bandgap conjugated polymers that have received relatively little attention in organic electronic applications due to the …
Number of citations: 25 pubs.acs.org
L Morelli, A Bernardi, S Sattin - Carbohydrate research, 2014 - Elsevier
Hsp90 (Heat shock protein-90) is a chaperone protein and an established anti-apoptotic target in cancer therapy. Most of the known small-molecule inhibitors that have shown potent …
Number of citations: 15 www.sciencedirect.com
Z Zhang - 2018 - search.proquest.com
Conjugated polymers have found widespread applications in flexible and printable electronic devices, among which poly (thienylene vinylene)(PTV) displays outstanding optoelectronic …
Number of citations: 3 search.proquest.com

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